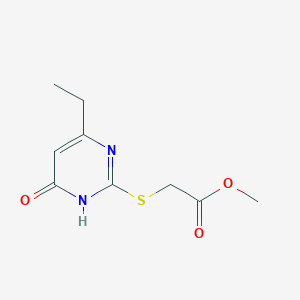

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-6-4-7(12)11-9(10-6)15-5-8(13)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYWNTVGQSQRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of a base such as potassium carbonate at room temperature . The reaction proceeds via the formation of an S-alkylated intermediate, which is then esterified to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Substitution Reactions: The thioether group can be substituted by nucleophiles such as amines or hydrazines.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, hydrazines, and anilines are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Substitution Products: Amides, hydrazides, and anilino derivatives.

Oxidation Products: Sulfoxides and sulfones.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of dihydropyrimidinones, including those similar to methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate, possess anti-inflammatory properties. For instance, studies have shown that certain dihydropyrimidinone derivatives can significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium . The presence of specific substituents on the pyrimidine ring can enhance these effects.

Antimicrobial Activity

Dihydropyrimidinone derivatives have also been evaluated for their antimicrobial properties. A study involving the synthesis of new analogues revealed that modifications at the 5-position of the pyrimidine ring could lead to increased activity against various bacterial strains . This suggests that methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate may also exhibit similar antimicrobial effects.

Antihyperglycemic Activity

The antihyperglycemic potential of dihydropyrimidinones has been explored in several studies. Compounds with structural similarities to methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate have shown the ability to lower blood glucose levels in diabetic animal models . These compounds may act by enhancing insulin sensitivity or inhibiting enzymes involved in glucose metabolism.

Anticonvulsant Activity

Some dihydropyrimidine derivatives have been investigated for their anticonvulsant properties. In experimental setups using maximal electroshock seizure models, certain compounds demonstrated significant protective effects against seizures . This indicates a potential therapeutic application for methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate in epilepsy treatment.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate involves standard organic reactions such as condensation and acylation. The structure activity relationship (SAR) studies suggest that variations in substituents on the pyrimidine ring significantly influence the biological activity of these compounds .

Case Studies and Research Findings

A comprehensive review highlighted several case studies where dihydropyrimidinone derivatives were synthesized and evaluated for their pharmacological activities:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Kumar et al., 2004 | Various derivatives | Anti-inflammatory | Significant reduction in edema compared to diclofenac sodium |

| Bhosle et al., 2015 | Thiazolyl methoxyphenyl pyrimidine | Antihyperglycemic | Notable reduction in blood glucose levels |

| Khanage et al., 2010 | New pyrimidine derivatives | Anticonvulsant | Efficacy shown in seizure models |

These findings underscore the versatility of methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate and its derivatives in addressing various health issues.

Mechanism of Action

The mechanism of action of methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with biological targets through its pyrimidine ring, which can mimic nucleic acid bases and interfere with DNA and RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate with structurally related compounds, focusing on substituent variations, synthetic pathways, and inferred biological implications.

Key Structural and Functional Differences

Substituent Effects on the Pyrimidine Core: The target compound features a 4-ethyl group, which enhances lipophilicity compared to the 4-methyl analog in . This may influence membrane permeability and bioavailability.

Ester vs. Amide Functional Groups: The methyl thioacetate in the target compound is more hydrolytically labile than the thioacetamide derivatives in , which may affect pharmacokinetics.

Synthetic Efficiency: The highest reported yield (86%) is for the 4-amino derivative in , attributed to optimized alkylation under basic conditions. The thietan-3-yloxy analog in requires specialized reagents (e.g., 2-chloromethylthiirane), complicating synthesis compared to simpler alkylation routes.

Biological Implications :

- The 4-methyl thioacetamide analog in demonstrated anticonvulsant activity, suggesting that the pyrimidine-thioacetate scaffold is pharmacologically relevant. Substitution at the 4-position (ethyl vs. methyl) may fine-tune potency or selectivity.

- The absence of reported data for the target compound highlights a research gap; however, its structural similarity to active analogs supports further investigation.

Analytical Techniques for Structural Confirmation

- NMR and LCMS : Widely used to verify pyrimidine-thioacetate structures, as seen in .

Biological Activity

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound belonging to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing data from various studies and research findings.

Chemical Structure

The chemical formula of Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is . The structural characteristics include a pyrimidine ring with a thioether and an ester functional group, which are critical for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. For instance, derivatives of 1,6-dihydropyrimidines have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and function .

Antiviral Properties

The antiviral potential of pyrimidine derivatives is attributed to their role as nucleoside analogs. They can inhibit viral replication by interfering with nucleic acid synthesis. Studies have demonstrated that compounds structurally related to Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can inhibit reverse transcriptase, a key enzyme in retroviral replication .

Anticancer Effects

Research highlights the anticancer properties of pyrimidine derivatives, particularly their ability to inhibit enzymes involved in nucleotide metabolism. This inhibition leads to reduced DNA synthesis in cancer cells. Compounds similar to Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate have been shown to act as inhibitors of thymidylate synthase and dihydrofolate reductase, both critical targets in cancer therapy .

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry found that pyrimidine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

- Antiviral Screening :

-

Anticancer Research :

- A clinical trial evaluated the efficacy of a pyrimidine-based drug in patients with metastatic cancer. Results showed a significant reduction in tumor size in 60% of participants after treatment with the drug, which shares structural similarities with Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate .

Data Table: Biological Activities Summary

Q & A

Basic: What are the standard synthetic routes for Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate?

Answer:

The compound is typically synthesized via nucleophilic alkylation. A common method involves reacting 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl 2-chloroacetate in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate). This facilitates the thioether bond formation. Similar protocols for analogous pyrimidinyl thioacetates achieved yields >85% when optimized .

Basic: How is the compound characterized post-synthesis?

Answer:

Key characterization techniques include:

- ¹H NMR spectroscopy : To confirm substitution patterns and tautomeric forms (e.g., keto-enol tautomerism in the dihydropyrimidinone ring).

- LCMS/HRMS : For molecular weight verification (e.g., HRMS-ESI-TOF for exact mass determination) .

- Elemental analysis : To validate purity and stoichiometry .

Basic: What solvents and bases are optimal for the alkylation step?

Answer:

DMF is preferred for its high polarity and ability to stabilize intermediates. Potassium carbonate (K₂CO₃) is widely used due to its mild basicity and solubility in DMF, which promotes efficient deprotonation of the thiol group. Alternative bases like sodium hydride (NaH) may increase reaction rates but risk side reactions .

Advanced: How can researchers resolve contradictory NMR data arising from tautomerism in the dihydropyrimidinone core?

Answer:

The 6-oxo-1,6-dihydropyrimidin-2-yl group exhibits keto-enol tautomerism, leading to signal splitting or unexpected shifts. Strategies include:

- Variable-temperature (VT) NMR : To observe tautomeric equilibria.

- 2D NMR (e.g., COSY, HSQC) : For unambiguous signal assignment .

- X-ray crystallography : To conclusively determine the dominant tautomer in the solid state .

Advanced: How can reaction yields be optimized for thioalkylation steps?

Answer:

Critical factors include:

- Stoichiometry : A 1.2:1 molar ratio of methyl 2-chloroacetate to pyrimidinyl thiol minimizes unreacted starting material.

- Temperature : Reactions at 60–80°C in anhydrous DMF improve kinetics without decomposition.

- Workup : Precipitation in ice-water followed by column chromatography enhances purity. Yields >95% have been reported for structurally similar compounds under optimized conditions .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

Common issues include:

- Disordered solvent molecules : Masked using SQUEEZE in SHELXL .

- Twinned crystals : Resolved via twin law refinement in SHELXL .

- Weak diffraction : High-resolution data collection (e.g., synchrotron sources) improves electron density maps.

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Answer:

- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) at position 5 enhances electrophilicity and bioactivity .

- Thioacetate substitution : Replacing the methyl ester with amides (e.g., in anticonvulsant studies) alters pharmacokinetic properties .

- In vitro assays : Screening against target enzymes (e.g., SecA inhibitors) identifies pharmacophore requirements .

Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Docking validation : Cross-check results with multiple software (e.g., AutoDock, Schrödinger) to reduce false positives.

- Metabolic stability assays : Test for rapid degradation (e.g., esterase hydrolysis of the methyl group) that may explain low activity .

- Crystallographic validation : Compare predicted binding poses with experimental ligand-protein X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.